C.I. Acid brown 75
Description
Significance of Acid Dyes in Industrial Chemistry and Wastewater Remediation Challenges
Acid dyes represent a vital class of synthetic colorants, integral to industries such as textiles, leather, and paper manufacturing theasengineers.comwixsite.comprimachemicals.combrahmanandcollege.org.in. Their significance lies in their ability to impart vibrant and durable colors to protein fibers like wool and silk, as well as synthetic fibers such as nylon theasengineers.comwixsite.comprimachemicals.com. The chemical structure of acid dyes typically features a chromophore responsible for color, coupled with anionic sulfonic acid groups (-SO3H). These groups confer water solubility and facilitate the dye's binding to positively charged sites on fibers, particularly under acidic dyeing conditions wixsite.comprimachemicals.combrahmanandcollege.org.in. This characteristic allows for the achievement of good lightfastness and washfastness, properties highly valued in consumer products theasengineers.comprimachemicals.com.
Despite their industrial utility, the widespread use of acid dyes, including C.I. Acid Brown 75, poses substantial challenges in wastewater remediation mdpi.comiwaponline.commdpi.comencyclopedia.pub. Effluents from dyeing processes are often heavily colored, leading to aesthetic pollution and reducing light penetration in water bodies, which adversely affects aquatic ecosystems mdpi.comiwaponline.commdpi.com. Furthermore, many dyes, particularly azo dyes like this compound, possess complex molecular structures and exhibit low biodegradability. This recalcitrance makes their removal through conventional physical, chemical, or biological treatment methods difficult mdpi.commdpi.comencyclopedia.pub. The discharge of these dyes can result in environmental contamination and presents potential health risks, as their breakdown products can be toxic mdpi.commdpi.comencyclopedia.pub. Consequently, the development of effective and sustainable methods for treating dye-laden wastewater remains a critical area of research and industrial concern mdpi.comiwaponline.comencyclopedia.pub.
Academic Context of this compound within Azo Dye Chemistry and its Industrial Application
This compound is a notable synthetic dye belonging to the azo dye family, specifically classified as a trisazo dye due to the presence of three azo (-N=N-) linkages within its molecular structure vulcanchem.comworlddyevariety.com. Its synthesis is a multi-step process involving diazotization and coupling reactions, typically utilizing precursors such as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol (B1680541), 2-amino-4,6-dinitrophenol (B181620), and 4-nitrobenzenamine vulcanchem.comworlddyevariety.comchembk.com. The dye is characterized by the molecular formula C28H15N9Na2O16S2 and a molecular weight of 843.58, presenting a dark red to light brown color vulcanchem.comworlddyevariety.commade-in-china.com. Its anionic nature, conferred by sulfonic acid groups, ensures water solubility and enables its application in acidic dye baths, forming bonds with protein and polyamide fibers wixsite.comprimachemicals.comvulcanchem.comsmolecule.comontosight.ai.
In industrial applications, this compound is extensively used in the textile sector for dyeing wool, silk, and nylon, providing brown shades with desirable fastness properties theasengineers.comvulcanchem.comworlddyevariety.commade-in-china.comsmolecule.comontosight.ai. It also finds application in leather processing for coloring hides and skins, and in the paper industry for coloring paper products worlddyevariety.comsmolecule.comontosight.ai. Academically, this compound serves as a model compound in research focused on azo dye chemistry, including studies on its degradation pathways, adsorption behaviors, and the mechanisms of its interaction with various materials smolecule.comnih.govimrpress.com. This research contributes to a broader understanding of synthetic dye science and the development of environmental remediation strategies.
Overview of Key Research Areas and Methodological Approaches for this compound Studies
Research concerning this compound primarily focuses on its environmental impact, remediation strategies, and chemical characterization. A significant area of study involves the degradation and removal of this dye from aqueous solutions to mitigate industrial wastewater pollution mdpi.comiwaponline.commdpi.comencyclopedia.pub. Methodologies explored include advanced oxidation processes (AOPs), such as UV/O3/H2O2, which aim for complete dye mineralization iwaponline.com. Electrochemical degradation techniques using various electrode materials are also investigated iwaponline.comresearchgate.net.
Adsorption is another principal research avenue, employing diverse materials for dye removal. Studies have utilized natural adsorbents like kaolinite (B1170537), demonstrating high adsorption capacities, particularly in acidic environments (e.g., pH 1.0) researchgate.net. Other adsorbents explored include silica-based materials wecmelive.com, aminized cellulose (B213188) acetate (B1210297) nanofibers iwaponline.com, and bentone (B1170601) clay smolecule.commedchemexpress.com. These studies typically optimize parameters such as pH, contact time, adsorbent dosage, and temperature to enhance dye removal efficiency researchgate.netwecmelive.comiwaponline.com.
Analytical methodologies are critical for characterizing this compound and identifying its degradation products. Techniques such as UV-Vis spectrophotometry are employed for quantitative analysis and monitoring dye concentrations ontosight.airesearchgate.net. Advanced methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR) are used for detailed structural analysis, purity assessment, and identification of degradation byproducts . Research also investigates the chemical reactivity of the dye, including its oxidation and reduction pathways, which are relevant to both its synthesis and environmental breakdown smolecule.com.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | vulcanchem.comworlddyevariety.comchembk.commade-in-china.comsmolecule.comontosight.ai |
| CAS Registry Number | 8011-86-7 | vulcanchem.comworlddyevariety.commade-in-china.com |
| Molecular Formula | C28H15N9Na2O16S2 | vulcanchem.comworlddyevariety.commade-in-china.com |
| Molecular Weight | 843.58 g/mol | vulcanchem.comworlddyevariety.commade-in-china.com |
| Color Appearance | Dark red to light brown | vulcanchem.comworlddyevariety.comsmolecule.com |
| Solubility | Water-soluble | theasengineers.comprimachemicals.comchembk.comsmolecule.comontosight.ai |
| Chemical Class | Trisazo dye, Anionic dye | wixsite.comprimachemicals.combrahmanandcollege.org.invulcanchem.comworlddyevariety.com |
| pH Stability | Moderately stable in acidic conditions | vulcanchem.com |
| Max Absorption λ (nm) | 440-460 | ontosight.ai |
Note: Some sources provide conflicting chemical formulas and molecular weights chembk.comsmolecule.comontosight.ai. The data presented here is based on the most frequently cited information for this compound.
Table 2: Industrial Applications of this compound
| Industry | Material/Fiber | Specific Use | Notes |
| Textiles | Wool, Silk, Nylon | Dyeing | Imparts brown shades with good fastness properties theasengineers.comvulcanchem.comworlddyevariety.commade-in-china.comsmolecule.comontosight.ai |
| Leather | Hides, Skins | Dyeing, Coloring | Provides brown color with good lightfastness theasengineers.comvulcanchem.comworlddyevariety.commade-in-china.comsmolecule.comontosight.ai |
| Paper Industry | Paper products | Coloring | Used for coloring paper materials worlddyevariety.comsmolecule.comontosight.ai |
| Biological | Tissues, Cells | Staining | Used as a model compound and for highlighting structures worlddyevariety.comsmolecule.com |
Table 3: Dye Removal and Degradation Studies for this compound
| Method of Treatment | Adsorbent/Catalyst/System | Optimal Conditions | Removal/Degradation Efficiency (%) | Reference(s) |
| Adsorption | Kaolinite | pH 1.0 | 95.5% | researchgate.net |
| Adsorption | Silica-based adsorbent | pH 2, Contact Time 75 min, Adsorbent dose 0.06g | Not specified (optimized parameters) | wecmelive.com |
| Adsorption | Aminized cellulose acetate nanofibers | pH 2, 25 °C, 10 mg/L initial concentration | 85.24% | iwaponline.com |
| Electrooxidation | Graphite carbon electrodes | Not fully specified (pH, current density, time) | ~60% mineralization | iwaponline.com |
| UV/O3/H2O2 | Advanced Oxidation Process | Not fully specified (parameters for mineralization) | Almost complete mineralization | iwaponline.com |
Structure
2D Structure
Properties
CAS No. |
61901-22-2 |
|---|---|
Molecular Formula |
C28H15N9Na2O16S2 |
Molecular Weight |
843.6 g/mol |
IUPAC Name |
disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H17N9O16S2.2Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChI Key |
SKCQDFLBBMGDPT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Structural Elucidation of C.i. Acid Brown 75 Analogues
Investigating Multi-Coupling Reaction Pathways for C.I. Acid Brown 75 Synthesis
The preparation of this compound is a testament to the versatility of azo coupling chemistry, involving the sequential addition of multiple diazo components to specific coupling sites. This process is typically carried out in a stepwise manner to control the formation of the desired polyazo structure.
Diazotization Conditions and Stability of Diazonium Salts in this compound Precursors
The initial and critical step in azo dye synthesis is the diazotization of primary aromatic amines. For this compound, key precursors like 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), 2-amino-4,6-dinitrophenol (B181620) (Picramic Acid), and p-nitroaniline undergo this reaction. Diazotization involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) 182.160.97unacademy.comgoogle.comnih.govatbuftejoste.com.ng.
Crucially, diazonium salts are known for their inherent instability and sensitivity to heat, shock, and light unacademy.comresearchgate.net. To maintain their integrity and prevent decomposition, diazotization reactions are conducted at low temperatures, generally between 0–5 °C, often utilizing an ice bath unacademy.comgoogle.comatbuftejoste.com.ngresearchgate.netmdpi.comnih.govajgreenchem.com. The acidic environment is also vital, serving not only to dissolve the amine but also to facilitate the formation of the reactive nitrosonium ion and subsequent dehydration steps leading to the diazonium salt google.comresearchgate.net. The precise control of these conditions is paramount to achieving high yields and preventing the formation of undesired byproducts or decomposition.
Resorcinol (B1680541) Coupling Position Reactivity and Selectivity in this compound Formation
Resorcinol (benzene-1,3-diol) serves as a key coupling component in the synthesis of this compound smolecule.comguidechem.comworlddyevariety.comvulcanchem.comechemi.comcolorbloomdyes.com. Its structure, featuring two activating hydroxyl groups, makes it highly reactive towards electrophilic attack by diazonium salts 182.160.97. Resorcinol possesses multiple potential coupling positions, and the regioselectivity of the coupling reaction is significantly influenced by the pH of the reaction medium 182.160.97google.com.
Under neutral or weakly alkaline conditions, the initial coupling typically occurs at the 4-position of the resorcinol ring, which is activated by both hydroxyl groups. Subsequent coupling reactions, when employing different diazo components, can be directed to other positions, such as the 2-position, often requiring specific pH adjustments 182.160.97google.com. The precise control of pH is therefore essential to ensure selective coupling and to achieve the desired polyazo structure, thereby influencing the final dye's yield and characteristics google.com.
Influence of Diazo Components (e.g., H-acid, Picramic Acid, p-Nitroaniline) on this compound Yield and Characteristics
This compound is characterized as a trisazo dye, indicating that three separate azo linkages are formed during its synthesis worlddyevariety.comvulcanchem.comcolorbloomdyes.com. The typical synthetic route involves a sequential process:
Diazotization of H-acid followed by coupling with resorcinol.
Diazotization of 2-amino-4,6-dinitrophenol (Picramic Acid) and coupling with the product from step 1.
Diazotization of p-nitroaniline and coupling with the product from step 2 smolecule.comguidechem.comworlddyevariety.comvulcanchem.comechemi.comcolorbloomdyes.com.
The choice and order of these diazo components, along with the specific reaction conditions (pH, temperature, concentration), directly impact the final dye's yield, color hue, solubility, and fastness properties 182.160.97atbuftejoste.com.ngmdpi.comguidechem.com. For instance, H-acid, with its multiple reactive sites, can be selectively coupled under different pH conditions, allowing for controlled introduction of azo groups 182.160.97. The presence of nitro groups in p-nitroaniline and Picramic Acid contributes to the electron-withdrawing character of the dye molecule, influencing its spectral properties and stability.
Table 1: Key Stages in the Synthesis of this compound
| Step | Diazo Component | Coupling Component | Reaction Conditions (General) | Product Type |
| 1 | 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) | Resorcinol | Weakly alkaline | Monoazo intermediate |
| 2 | 2-amino-4,6-dinitrophenol (Picramic Acid) | Product from Step 1 | Weakly alkaline | Disazo intermediate |
| 3 | 4-Nitroaniline | Product from Step 2 | Weak inorganic acid | Trisazo dye (this compound) |
Spectroscopic Characterization Techniques for this compound and its Reaction Intermediates
Spectroscopic methods are indispensable for confirming the structure of this compound and its intermediates, as well as for monitoring its behavior under various conditions, such as degradation.
Advanced UV-Visible Spectrophotometric Analysis of Chromophore Systems in this compound Degradation
UV-Visible (UV-Vis) spectrophotometry is a primary tool for analyzing the chromophoric systems responsible for the color of azo dyes stanford.edujocpr.com. The characteristic azo bond (-N=N-) within the conjugated system of this compound absorbs light in the visible region, giving it its brown hue stanford.edujocpr.commdpi.com. The maximum absorption wavelength (λmax) for this compound is reported to be in the range of 440–460 nm ontosight.ai.
UV-Vis spectroscopy is extensively used to monitor the degradation of azo dyes. As the azo bonds are broken, the extent of conjugation decreases, leading to a reduction in absorbance at the λmax stanford.edujocpr.commdpi.comd-nb.info. This technique allows researchers to quantify the rate and extent of dye decolorization and degradation under various treatment conditions, providing insights into the stability of the chromophore.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Elucidating Functional Group Changes and Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in this compound and its precursors, as well as for detecting structural modifications during synthesis or degradation eeer.orgrsc.orgresearchgate.netbas.bgsaspublishers.com. The FT-IR spectrum provides a fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes of chemical bonds.
Key functional groups and their characteristic FT-IR absorption bands relevant to this compound and similar azo dyes include:
Azo bond (-N=N-) stretching: Typically observed in the region of 1504–1595 cm⁻¹ atbuftejoste.com.ngeeer.orgresearchgate.netbas.bg.
Aromatic C-H stretching: Around 3000 cm⁻¹ rsc.org.
Hydroxyl (-OH) and Amino (-NH) stretching: Broad bands often appear in the 3300–3500 cm⁻¹ range atbuftejoste.com.ngeeer.orgrsc.org.
C-N stretching: Found in the range of 1230–1281 cm⁻¹ atbuftejoste.com.ngeeer.orgresearchgate.netbas.bg.
Aromatic ring vibrations: Manifest as multiple bands, commonly between 1400–1600 cm⁻¹ atbuftejoste.com.ngeeer.orgresearchgate.netbas.bg.
Sulfonic acid groups (-SO₃H or -SO₃⁻): Often show characteristic stretching vibrations, though specific values may vary.
By analyzing the presence, absence, or shifts in these characteristic peaks, researchers can confirm the successful formation of the dye molecule, identify reaction intermediates, and understand how functional groups change during degradation processes eeer.orgrsc.orgresearchgate.netbas.bg.
Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Azo Dyes
| Functional Group/Bond | Typical Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| Azo (-N=N-) | 1504–1595 | Stretching vibration | atbuftejoste.com.ngeeer.orgresearchgate.netbas.bg |
| Aromatic C-H | ~3000 | Stretching vibration | rsc.org |
| Hydroxyl (-OH) | 3300–3500 (broad) | Stretching vibration | atbuftejoste.com.ngeeer.orgrsc.org |
| Amino (-NH) | 3300–3500 | Stretching vibration | atbuftejoste.com.ngeeer.orgrsc.org |
| C-N | 1230–1281 | Stretching vibration | atbuftejoste.com.ngeeer.orgresearchgate.netbas.bg |
| Aromatic Ring | 1400–1600 | Ring stretching/bending vibrations | atbuftejoste.com.ngeeer.orgresearchgate.netbas.bg |
| Carbonyl (C=O) | 1680–1711 | Stretching vibration (if present in analogues) | rsc.org |
List of Compounds Mentioned:
this compound
H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)
Resorcinol (Benzene-1,3-diol)
2-amino-4,6-dinitrophenol (Picramic Acid)
p-Nitroaniline (4-Nitroaniline)
Aniline
Sulfanilic acid
Anthranilic acid
Phenol
Naphthol
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid diazotized, coupled with diazotized 2-amino-4,6-dinitrophenol, diazotized 4-nitrobenzenamine and resorcinol, sodium salts
C.I. 34905
Acid Brown NR
Brown HT
Acid Brown MRL
C.I. Acid Brown 116
Wogenal Brown CR
Korostan Brown ER
Triacor Brown CRN
Albion Leather Brown ER
Acid Leather Brown ANR
Acid Brown B
Acid Brown R for Leather
Acid TSA Brown 75
Everlan Brown EDR
Rifa Leather Brown CR
Formo Supra Brown NC
Euroderm Brown ER
Anadurm Brown A-ER
Atul Leather Brown ANR
Dermacid Brown LER
Vicoacid Brown 75TW
Acid Brown MS
Colocid Brown NR
Vilmacor Brown UCR
Acid Brown AFC
Brown NR
Acid Brown ER
Chemiderm Brown NR
Simacid Olive Green
Ravi Acid Brown NR
Airedale Brown ENR
Colorosacid Brown R
Brown CR
Acid Brown SG
Covasol Brown ER-ST
Ratna Acid Brown NR
Albion Acid Brown ER
Covalene Brown ERY
Leather Brown CR
Covasol Brown ERN
C.I. Acid Brown 163
C.I. Acid Brown 254
C.I. Acid Brown 282
C.I. Acid Brown 354
C.I. Acid Brown 355
C.I. Acid Brown 283
C.I. Acid Brown 282
C.I. Acid Brown 121
C.I. Acid Brown 2
Acid Brown 83
Acid Brown 165
Acid Blue Z ( Cl 26410 )
Acid Blue K ( Cl 26400 )
Acid Azure ( Cl 13405 )
Acid Blue-Black ( Cl 20470 )
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the intricate molecular structure of this compound and its analogues. Both proton (1H) and carbon (13C) NMR provide detailed information about the arrangement of atoms and functional groups within the molecule.
1H NMR Spectroscopy: This technique reveals the different types of protons present in the molecule and their electronic environments. For acid dyes containing hydroxyl (-OH) and sulfonic acid (-SO3H) groups, characteristic signals are observed. For instance, in related acid dyes, hydroxyl groups attached to aromatic rings often appear as broad singlets at downfield chemical shifts, typically between 9.5 and 11.0 ppm, with the exact position influenced by hydrogen bonding and solvent effects scielo.org.mx. Sulfonic acid groups, while not directly observed in 1H NMR, influence the chemical shifts of adjacent protons. Aromatic protons exhibit complex splitting patterns (doublets, triplets, multiplets) in the range of 6.5-8.5 ppm, depending on their position and coupling to neighboring protons on the aromatic rings scielo.org.mxscholarsresearchlibrary.comelsevier.es. The presence of multiple azo linkages and substituted aromatic rings contributes to a complex 1H NMR spectrum that requires careful assignment.
13C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone of the molecule. For aromatic systems, signals typically appear in the range of 110-160 ppm. Carbons bearing electronegative substituents like hydroxyl groups or directly attached to nitrogen atoms in azo groups (-N=N-) tend to resonate at downfield positions scielo.org.mxscholarsresearchlibrary.comelsevier.es. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH2, and CH3 groups, although in complex azo dyes, many carbons are quaternary or part of aromatic systems, leading to a spectrum dominated by aromatic signals wdh.ac.id.
The combination of these NMR techniques, often employing deuterated solvents such as DMSO-d6 or D2O, allows for the unambiguous confirmation of the proposed structure, including the connectivity of aromatic rings, the presence of functional groups, and the integrity of the azo linkages scielo.org.mxscholarsresearchlibrary.comelsevier.esnih.gov.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Intermediate Identification
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide insights into its structure through fragmentation patterns. For this compound, MS is crucial for confirming its molecular formula and identifying potential impurities or degradation products.
Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with MS to ionize large, polar molecules like azo dyes upce.czlibretexts.orgmdpi.com. High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental composition. For this compound, the expected molecular weight is approximately 822.6 g/mol for the sodium salt (C28H17N9NaO16S2) nih.gov.
Fragmentation Analysis: Tandem MS (MS/MS) techniques, such as Collision-Induced Dissociation (CID), involve fragmenting the parent ion and analyzing the resulting product ions. For azo dyes, fragmentation often occurs at the azo bonds (-N=N-), leading to characteristic fragment ions that correspond to the constituent aromatic amine and coupling components upce.czmdpi.comnih.gov. For example, cleavage of the azo bond can yield ions related to the naphthol or phenylamine moieties. The identification of these fragments aids in confirming the sequence of coupling reactions during synthesis and identifying any aberrant linkages or side products mdpi.comnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is typically used for volatile and thermally stable compounds, it can be applied to azo dyes after chemical derivatization or reduction. For instance, azo dyes can be reduced to their constituent aromatic amines using agents like sodium dithionite, and these amines can then be analyzed by GC-MS to identify the original dye components chrom-china.comepa.govinnovareacademics.in. This method is particularly useful for detecting banned azo dyes that cleave to form harmful aromatic amines chrom-china.com.
Chromatographic Techniques for Purity Assessment and Separation of this compound Components
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating its individual components or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 stationary phases with mobile phases consisting of mixtures of water or aqueous buffers (often with pH modifiers like citrate (B86180) or acetate (B1210297) buffers) and organic solvents such as methanol (B129727) or acetonitrile (B52724) waters.comnajah.eduresearchgate.netresearchgate.net. Detection is typically performed using UV-Vis spectrophotometry, monitoring absorbance at wavelengths where the dye exhibits strong absorption (λmax). The relative chromatographic purity is often expressed as the percentage of the main peak area relative to the total peak area europa.eu. HPLC can also resolve and quantify isomeric forms or by-products formed during synthesis.
Coupled Techniques (HPLC-MS, GC-MS): As mentioned previously, coupling HPLC or GC with Mass Spectrometry (HPLC-MS, GC-MS) provides a powerful tool for both separation and identification. HPLC-MS can confirm the molecular weight of the separated peaks, thereby identifying impurities or degradation products waters.com. GC-MS, often after reduction, can identify the aromatic amine precursors, offering a different perspective on the dye's composition chrom-china.comepa.gov.
Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative method for monitoring reaction progress and assessing the presence of multiple components in a sample. It is often used as a preliminary check before more sophisticated chromatographic analyses scielo.org.mxscholarsresearchlibrary.com.
These chromatographic methods, when validated, ensure that the this compound used in industrial applications meets stringent quality standards, free from significant impurities that could affect its performance or introduce undesirable properties.
Data Tables
Table 1: Typical NMR Spectral Characteristics for Acid Azo Dyes
| Nucleus | Chemical Shift (ppm) | Type of Signal & Description | Reference |
| 1H NMR | 9.5 - 11.0 | Broad singlet(s) for phenolic -OH groups, influenced by H-bonding and solvent. | scielo.org.mx |
| 8.0 - 8.5 | Signals for protons adjacent to -SO3H groups or electron-withdrawing substituents. | scielo.org.mx | |
| 6.5 - 8.0 | Multiplets, doublets, and triplets for aromatic protons, depending on substitution patterns and coupling constants. | scielo.org.mxscholarsresearchlibrary.com | |
| 13C NMR | 114.84 - 147.35 | Aromatic carbon signals, with variations based on substituents and conjugation. | scielo.org.mx |
Table 2: Typical Mass Spectrometric Fragmentation Patterns for Azo Dyes
| Ion Type / Fragment | m/z Value (approx.) | Description | Reference |
| Molecular Ion (M.+ or [M+H]+ / [M-H]-) | Varies (e.g., ~822.6 for this compound) | Represents the intact ionized molecule, confirming molecular weight. ESI-MS is common for polar dyes. | upce.cznih.gov |
| Fragment Ions | e.g., 157 | Resulting from cleavage of azo bonds (-N=N-). Often correspond to constituent aromatic amines or coupling components (e.g., 2-naphthol (B1666908) fragment). | upce.cznih.gov |
| Fragment Ions | Varies | Further fragmentation of the primary fragments can reveal detailed structural information about the connectivity of aromatic rings and substituents. | mdpi.com |
Table 3: Typical HPLC Parameters for Purity Assessment of Acid Azo Dyes
| Technique | Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Typical Purity by HPLC | Reference |
| RP-HPLC | C18 | Methanol/Water or Acetonitrile/Aqueous Buffer (e.g., citrate or acetate buffer, pH 2.5-4.5), often with gradient elution. | 254, 270, 460, 506 | >95% (main peak) | najah.edu |
| UPLC-MS/MS | C18 | Acetonitrile/Ammonium (B1175870) Acetate buffer (e.g., 70% Acetonitrile, 5 mM Ammonium Acetate) | N/A (MS detection) | N/A | waters.com |
| GC-MS (post-reduction) | Varies | Various, after reduction of azo dyes to aromatic amines. | N/A (MS detection) | N/A | chrom-china.com |
Compound List
this compound (C.I. 34905)
H acid (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid)
Resorcinol
2-Amino-4,6-dinitrophenol
4-Nitrobenzenamine
Rhodamine B
C.I. Acid Red 131
C.I. Acid Yellow 23 (Tartrazine)
C.I. Acid Brown 282
C.I. Acid Brown 58
C.I. Acid Orange 7, 12, 52
C.I. Acid Red 2, 26, 27, 88
C.I. Acid Yellow 1
C.I. Acid Red 118
C.I. Acid Violet 43
C.I. Acid Blue 1
Aniline
4-Aminoazobenzene
1,4-Phenylenediamine
2,4-Diaminoanisole
Sudan dyes
Rhodamine
Dimethyl Yellow
Para Red
Orange II
3-Chloroaniline
Environmental Transformation and Degradation Kinetics of C.i. Acid Brown 75
Advanced Oxidation Processes (AOPs) for Mineralization of C.I. Acid Brown 75
Electrooxidation Techniques for this compound Remediation
Analysis of Current Efficiency and Power Consumption in Electrooxidation of this compound
Electrooxidation (EO) has emerged as a promising AOP for dye wastewater treatment due to its efficiency and potential for complete mineralization. Studies evaluating the electrooxidation of this compound and similar dyes have provided insights into its energy requirements and effectiveness. Research comparing electrooxidation with advanced oxidation involving UV/Ozone/Hydrogen Peroxide (UV/O₃/H₂O₂) for this compound indicated that while UV/O₃/H₂O₂ achieved almost complete mineralization, electrooxidation resulted in approximately 60% mineralization researchgate.netnmlindia.org.
However, electrooxidation demonstrates a significant advantage in terms of energy consumption. For this compound and other Acid Brown dyes, electrooxidation typically consumes between 10-20 kWh/m³, whereas photooxidation requires considerably more energy, around 2500 kWh/m³ researchgate.netnmlindia.org. General studies on anodic oxidation of dye-containing wastewater also report energy consumption in the range of 1.2 to 10.4 kWh/kg COD removed, depending on operating conditions researchgate.netelectrochemsci.org. This lower energy footprint makes electrooxidation an economically viable option for treating effluents containing this compound.
Table 1: Energy Consumption Comparison for Dye Degradation
| Process | Dye/Wastewater Type | Energy Consumption | Reference |
| Electrooxidation | This compound (and other Acid Browns) | 10-20 kWh/m³ | researchgate.netnmlindia.org |
| UV/O₃/H₂O₂ | This compound (and other Acid Browns) | 2500 kWh/m³ | researchgate.netnmlindia.org |
| Anodic Oxidation (General) | Dye-containing wastewater | 1.2-10.4 kWh/kg COD removed | researchgate.netelectrochemsci.org |
| Electrooxidation (General) | Astrazon Red Violet 3RN | 3.10-25.767 kW-h/m³ | ijcce.ac.ir |
Mechanisms of Anodic Dissolution and Oxidizing Agent Generation during this compound Electrooxidation
The electrooxidation of this compound primarily relies on the generation of highly reactive oxidizing species at the anode surface. The primary oxidant is the hydroxyl radical (•OH), a potent species capable of non-selectively attacking and degrading organic molecules mdpi.comuclm.esresearchgate.net. These •OH radicals are generated through the electrochemical oxidation of water molecules at the anode mdpi.com.
In addition to •OH radicals, other oxidizing agents such as active chlorine (ClO⁻), ozone (O₃), and hydrogen peroxide (H₂O₂) can be produced or utilized in electrochemical systems, depending on the electrolyte composition and operating parameters mdpi.com. For instance, in the presence of chloride ions, hypochlorite (B82951) and chlorine species can be generated, contributing to indirect oxidation researchgate.net. The electrooxidation process can also lead to the direct oxidation of the dye molecule on the anode surface through electron transfer mdpi.com. These oxidative mechanisms lead to the breakdown of the dye's complex structure, including the cleavage of azo bonds, which is a critical step in its degradation researchgate.netcanada.ca.
Comparative Analysis of Different AOPs for this compound Mineralization Efficiency and Economic Viability
A comparative analysis of various AOPs highlights their differing efficiencies and economic feasibility for treating this compound. As noted, advanced oxidation methods like UV/O₃/H₂O₂ demonstrate superior mineralization efficiency for this compound, achieving near-complete breakdown of the dye researchgate.netnmlindia.org. In contrast, electrooxidation, while effective in decolorization, typically achieves around 60% mineralization researchgate.netnmlindia.org.
However, the economic viability is heavily influenced by energy consumption. Electrooxidation is substantially more energy-efficient, requiring 10-20 kWh/m³ compared to the 2500 kWh/m³ needed for UV/O₃/H₂O₂ processes researchgate.netnmlindia.org. This significant difference suggests that a combined approach, potentially starting with electrooxidation for bulk removal followed by a more energy-intensive AOP for complete mineralization, could offer a cost-effective solution researchgate.netnmlindia.org. Other AOPs, such as Fenton processes, ozonation, and photocatalysis, have also shown promise for degrading similar azo dyes, with varying efficiencies and energy demands mums.ac.irmdpi.comijcce.ac.iriwaponline.commdpi.commdpi.comresearchgate.net. For example, catalytic ozonation of Acid Brown 14 achieved 97.25% decolorization and 58.9% COD removal mums.ac.ir.
Table 2: Comparative AOP Performance for Azo Dye Degradation (Illustrative)
| AOP Type | Target Dye/Pollutant | Mineralization/Degradation Efficiency | Energy Consumption (Typical) | Key Oxidants/Mechanisms | Reference |
| Electrooxidation | This compound | ~60% | 10-20 kWh/m³ | •OH radicals, direct oxidation, azo bond cleavage | researchgate.netnmlindia.org |
| UV/O₃/H₂O₂ | This compound | Almost complete | 2500 kWh/m³ | •OH radicals, O₃, H₂O₂ | researchgate.netnmlindia.org |
| Catalytic Ozonation | Acid Brown 14 | 97.25% decolorization, 58.9% COD | Varies | O₃, •OH radicals (catalyzed) | mums.ac.ir |
| Fenton/Photo-Fenton | Various organic pollutants | High | Varies | •OH radicals, Fe²⁺/Fe³⁺ | mdpi.commdpi.com |
| Photocatalysis | Methyl Orange, Acid Orange 7 | >75% (with reuse) | Varies (light source) | •OH radicals, O₂⁻• (from photocatalyst) | mdpi.com |
Biological Degradation Pathways of this compound in Environmental Systems
Biological degradation offers an eco-friendly and potentially cost-effective route for the remediation of this compound. This process typically involves the action of microorganisms, such as bacteria and fungi, which possess enzymes capable of breaking down the dye molecule.
Enzymatic Cleavage of Azo Bonds in this compound by Microbial Agents
Azo dyes, including this compound, are characterized by the presence of one or more azo bonds (-N=N-), which are the primary sites for microbial attack canada.canih.gov. Biological systems contain specific enzymes, notably azoreductases, which are crucial for the reductive cleavage of these azo bonds canada.canih.govresearchgate.nettandfonline.comwur.nl. This enzymatic cleavage typically occurs under anaerobic conditions, where the azo dye acts as an electron acceptor. The process involves the transfer of electrons, leading to the formation of aromatic amines. These resulting amines are often colorless but can be toxic, mutagenic, or carcinogenic, necessitating further degradation nih.govwur.nlsmolecule.com.
Other microbial enzymes, such as dioxygenases and laccases, also play roles in the broader degradation of azo dyes and their intermediates researchgate.nettandfonline.commdpi.com. For instance, laccases can oxidize aromatic compounds, contributing to the breakdown of the dye's complex structure researchgate.net.
Microbial Community Dynamics and their Role in this compound Bioremediation
Effective bioremediation of this compound relies on the presence and activity of specific microbial communities adapted to degrade the dye. The composition and dynamics of these communities are critical for successful treatment. Monitoring microbial populations using molecular techniques, such as analyzing 16S rRNA genes, helps understand community structure and functional potential during bioremediation nih.gov.
Bioremediation strategies like bioaugmentation (introducing specialized microbial consortia) and biostimulation (enhancing the activity of native microbes through nutrient addition) can significantly influence microbial community dynamics and improve degradation rates researchgate.netnih.gov. For example, studies on other azo dyes have shown that specific bacterial strains, such as Pseudomonas aeruginosa, can efficiently degrade dyes, with degradation percentages reaching over 70% under optimized conditions mdpi.com. The success of bioremediation for this compound would depend on identifying and cultivating microbial communities capable of cleaving its azo bonds and subsequently mineralizing the resulting aromatic amines.
Photolytic and Ozonation Degradation Studies of this compound in Aqueous Solutions
Photolytic and ozonation processes are key AOPs that can degrade this compound in aqueous environments.
Photolytic Degradation: Photolysis involves the direct breakdown of dye molecules by light energy, often in the presence of photosensitizers or catalysts. While direct photolysis of this compound is not extensively detailed in the provided literature, studies on similar azo dyes indicate that light irradiation can induce degradation, sometimes following pseudo-first-order kinetics mdpi.comrsc.org. The efficiency can be influenced by factors such as pH, light wavelength, and the presence of catalysts or oxidizing agents like hydrogen peroxide mdpi.comresearchgate.netrsc.org.
Ozonation Degradation: Ozonation, particularly when combined with hydrogen peroxide (O₃/H₂O₂) or catalysts, is highly effective for dye degradation. Ozone (O₃) and hydrogen peroxide (H₂O₂) react to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidants that can break down recalcitrant organic compounds like azo dyes mdpi.comijcce.ac.ir. Studies on similar azo dyes, such as Acid Brown 14, have shown that catalytic ozonation can achieve high decolorization and COD removal efficiencies mums.ac.ir. The process efficiency is typically influenced by parameters like pH, catalyst dosage, and contact time mums.ac.irmdpi.com. Ozonation, especially catalytic ozonation, offers a promising route for the degradation of this compound in aqueous solutions.
Compound Name Table:
| Common Name | Chemical Name / CAS Registry Number |
| This compound | 4553-89-3 |
Adsorption Mechanisms and Advanced Sorbent Development for C.i. Acid Brown 75 Removal
Adsorption onto Clay Minerals: Kaolinite (B1170537) and Smectite Systems for C.I. Acid Brown 75
Clay minerals, including kaolinite and smectite, have garnered significant attention as cost-effective and environmentally benign adsorbents for the removal of dyes from aqueous solutions mdpi.comjwent.net. Their effectiveness stems from inherent properties such as a large surface area, porosity, thermal stability, specific active sites, and cation exchange capacity (CEC) mdpi.comjwent.net. This compound, an anionic dye commonly used in the textile industry, can be effectively adsorbed by these clay minerals, with smectite-rich natural clays (B1170129) showing an 80% removal efficiency mdpi.com. Bentonite (B74815), a type of smectite, has demonstrated an 88% removal rate for acid dyes mdpi.com. The adsorption capacity of clays is largely attributed to the net negative charge on their mineral structure, which facilitates the adsorption of positively charged molecules mdpi.comjwent.net. However, for anionic dyes like this compound, adsorption mechanisms are more complex and can involve interactions with positively charged surface sites or modified surfaces nih.govsci-hub.ru.
Influence of pH on Adsorption Capacity and Mechanism of this compound onto Clay Surfaces
The pH of the aqueous solution significantly influences the adsorption of this compound onto clay surfaces, affecting both the adsorption capacity and the underlying mechanisms sci-hub.ruresearchgate.net. Studies indicate that the adsorption capacity of kaolinite for this compound is higher in acidic conditions compared to basic solutions researchgate.net. Specifically, kaolinite exhibited a maximum adsorption capacity of 96.5 mg/g at pH 1.0, achieving a 95.5% dye removal ratio under optimal conditions researchgate.net. Conversely, at pH values greater than 8, the removal efficiency for similar dyes can decrease significantly mdpi.com.
The pH affects the surface charge of clay minerals and the speciation of the dye molecules. At low pH, the edges of clay minerals, such as kaolinite, can develop positive charges due to the protonation of hydroxyl groups, facilitating electrostatic attraction with the anionic this compound jwent.netsci-hub.ruresearchgate.net. As the pH increases, the surface of the clay minerals becomes more negatively charged, potentially leading to electrostatic repulsion between the dye and the adsorbent jwent.netsci-hub.ru. For smectite clays, which inherently possess a high permanent negative charge due to isomorphic substitutions, adsorption of anionic dyes like this compound often relies on interactions with edge sites or requires surface modifications to enhance affinity sci-hub.rumdpi.com.
Kinetic Modeling of this compound Adsorption on Clay Surfaces
The rate at which this compound is adsorbed onto clay surfaces is typically described using kinetic models. The pseudo-second-order kinetic model has been found to provide a good fit for the adsorption of various dyes, including this compound, onto clay minerals iwaponline.com. This model suggests that the adsorption process is primarily governed by chemisorption, involving chemical bonding between the adsorbate and the adsorbent iwaponline.com.
While specific kinetic parameters for this compound on kaolinite and smectite are detailed in various studies, the pseudo-second-order model often accurately predicts the adsorption behavior, indicating that the rate-limiting step may involve chemical interactions sci-hub.rue3s-conferences.org. The pseudo-first-order model, which describes physisorption, is generally less effective in fitting the experimental data for this dye-clay system e3s-conferences.org.
Isotherm Analysis: Application of Langmuir and Freundlich Models for this compound Sorption Equilibrium
Adsorption isotherm models, such as Langmuir and Freundlich, are employed to describe the equilibrium relationship between the amount of this compound adsorbed and its concentration in the solution sci-hub.ruresearchgate.nete3s-conferences.org. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.
Research on the adsorption of this compound onto kaolinite suggests that isotherm models can provide insights into the sorption equilibrium researchgate.netresearchgate.nete3s-conferences.org. While specific fits vary depending on experimental conditions, studies often find that one or both models can describe the data to varying degrees researchgate.nete3s-conferences.org. For instance, the Langmuir model has been reported to better fit some clay-dye adsorption systems, implying a predominant monolayer adsorption mechanism researchgate.nete3s-conferences.org.
Desorption Dynamics and Regeneration Studies of Dye-Saturated Clay Sorbents for this compound
The regenerability of clay adsorbents after adsorbing this compound is crucial for their practical application and economic viability. Studies have investigated the desorption of this compound from dye-saturated kaolinite using aqueous solutions of sodium hydroxide (B78521) (NaOH) researchgate.net. A desorption ratio of 78.8% was reported when using aqueous NaOH, indicating that the dye can be effectively desorbed and the adsorbent regenerated researchgate.net. This suggests that the interactions between this compound and the clay surface are reversible, allowing for multiple adsorption-desorption cycles.
Elucidation of Electrostatic Interactions and Surface Charge Effects in this compound Adsorption by Clays
Electrostatic interactions and surface charge play a pivotal role in the adsorption of this compound onto clay minerals jwent.netsci-hub.ruresearchgate.netresearchgate.net. As an anionic dye, this compound carries a net negative charge. Clay minerals, particularly kaolinite, exhibit pH-dependent surface charges. At lower pH values, the edge sites of kaolinite can become positively charged due to protonation of surface hydroxyl groups, leading to electrostatic attraction with the anionic dye jwent.netsci-hub.ruresearchgate.net.
Clay Modification Strategies (e.g., Polycations, Organobentonite) for Enhanced this compound Adsorption
To overcome the limitations posed by the inherent negative surface charge of clays for anionic dye adsorption, various modification strategies are employed sci-hub.rumdpi.commedchemexpress.com. Acid activation is a common method that can enhance the adsorption capacity of clays for anionic dyes jwent.netnih.govmdpi.com. Acid treatment can increase the surface area, create more active sites, and potentially introduce positive charges on the clay surface jwent.netnih.govmdpi.com. For instance, acid-activated bentonite showed a significantly increased adsorption capacity for anionic dyes compared to its natural form nih.govmdpi.com.
Another effective modification involves the use of polycations, such as poly(diallyldimethylammonium chloride) (PDADMAC), to create cationic clays or organoclays medchemexpress.com. Organobentonites, formed by exchanging the inorganic interlayer cations of bentonite with organic cations (e.g., quaternary ammonium (B1175870) ions), exhibit enhanced affinity for organic pollutants, including dyes medchemexpress.com. These modifications can introduce positive charges or create hydrophobic domains that strongly interact with anionic dye molecules, thereby improving adsorption efficiency sci-hub.rumdpi.com.
Adsorption onto Activated Carbon and Novel Carbon-Based Materials
Activated carbon (AC) and other novel carbon-based materials are extensively studied for their efficacy in dye removal due to their high surface area, well-developed pore structure, and tunable surface chemistry. These properties enable them to effectively adsorb a wide range of organic pollutants, including dyes like this compound. The performance of these materials is intricately linked to their physical and chemical characteristics, which can be modified through various activation and functionalization processes.
Surface Chemistry and Porosity Effects on this compound Adsorption by Carbonaceous Materials
The adsorption capacity and kinetics of this compound onto carbonaceous materials are significantly influenced by their surface chemistry and porosity gnest.orgrsc.orgmdpi.comuq.edu.au.
Surface Chemistry: The presence of oxygen-containing functional groups, such as carboxyl (-COOH), phenolic (-OH), lactone, and carbonyl (C=O) groups, plays a crucial role in the adsorption process gnest.orgmdpi.com. Acidic treatments, for instance, can introduce or modify these functional groups. Nitric acid (HNO3) treatment tends to create more acidic surface groups like carboxyl and lactone, which can affect dye adsorption depending on the dye's charge uq.edu.au. Conversely, hydrochloric acid (HCl) treatment can decrease active acidic groups, potentially enhancing the adsorption of larger molecules uq.edu.au. The surface charge of the activated carbon, determined by its point of zero charge (pHpzc), also dictates electrostatic interactions with the dye molecules gnest.org. At higher pH values, where the carbon surface typically becomes negatively charged, electrostatic attraction with positively charged dye species is favored, leading to increased adsorption gnest.org. The FTIR spectra of activated carbon before and after adsorption often show peak shifts, indicating the involvement of surface functional groups in the binding process gnest.org.
Comparative Adsorption Performance of Novel Carbonaceous Adsorbents for this compound Removal
Research has explored various novel carbonaceous adsorbents for this compound removal, often comparing their performance against standard activated carbon. Studies indicate that materials derived from biomass waste can be cost-effective alternatives. For instance, activated carbon prepared from Azolla Pinnate seaweed showed good adsorption capabilities for C.I. Acid Brown, with its performance influenced by pH and surface properties gnest.org. While specific comparative data for this compound across a wide range of novel carbonaceous materials is not extensively detailed in the provided snippets, the general trend suggests that tailored surface chemistry and optimized pore structures are key to achieving high adsorption capacities gnest.orgmdpi.comnih.gov. Activated carbon prepared from carbon slurry waste, for example, demonstrated good porosity and surface area, leading to appreciable dye adsorption, achieving 80-90% of the efficiency of standard activated charcoal nih.gov.
Investigation of Other Adsorbents for this compound Removal (e.g., nanocellulose, biopolymers)
Beyond carbon-based materials, other adsorbents such as nanocellulose and various biopolymers have been investigated for their potential in removing this compound. These materials offer advantages such as biodegradability, renewability, and often a high density of functional groups that can interact with dye molecules.
Nanocellulose: Nanocellulose, derived from abundant biomass resources, is recognized for its high surface area and versatile surface chemistry, making it a promising candidate for water purification researchgate.netmdpi.comnih.govnih.gov. While direct studies on this compound using nanocellulose are not explicitly detailed in the provided search results, research on nanocellulose-based materials for dye removal in general highlights their potential researchgate.netnih.govnih.gov. For instance, nanocellulose/chitosan (B1678972) microbeads have shown effectiveness in removing other dyes like Direct Blue 78, with adsorption capacities influenced by adsorbent concentration, pH, and initial dye concentration nih.gov. The functional groups present in nanocellulose, such as hydroxyl groups, can participate in adsorption through hydrogen bonding and other interactions researchgate.netnih.gov.
Biopolymers and Clays: Biopolymers like chitosan and materials such as kaolinite clay and bentonite clay have also been explored for dye removal. Kaolinite clay, for example, has demonstrated significant adsorption capacity for this compound, with a maximum adsorption capacity of 96.5 mg/g at pH 1.0 researchgate.net. The adsorption on kaolinite was found to be pH-dependent, favoring acidic conditions, and the data correlated well with Langmuir and Temkin isotherm models, suggesting a chemisorption mechanism involving electrostatic interactions and anion exchange researchgate.net. Smectite-rich natural clays have also been evaluated for anionic dyes like this compound, showing a high adsorption capacity in acidic ranges, with a maximum predicted capacity of 8.33 mg/g by the Langmuir model sci-hub.ru.
Comprehensive Analysis of Dye-Adsorbent Interaction Mechanisms for this compound
The adsorption of this compound onto various adsorbents is governed by a combination of physical and chemical interactions. Understanding these mechanisms is crucial for designing efficient and selective adsorbents.
Physical Interactions: These include van der Waals forces, electrostatic interactions, and hydrophobic interactions gnest.orgrsc.orgwits.ac.zaresearchgate.net. Van der Waals forces are weak, non-specific attractive forces between molecules rsc.orgresearchgate.net. Electrostatic interactions are highly dependent on the surface charge of the adsorbent and the charge of the dye molecule, which are influenced by solution pH gnest.orgwits.ac.za. For this compound, which is an anionic dye, interactions with positively charged adsorbent surfaces at low pH are significant researchgate.netsci-hub.ru.
Chemical Interactions (Chemisorption): These involve stronger bonds formed between the dye and the adsorbent surface. They can include:
Hydrogen Bonding: This occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom. Functional groups like hydroxyl (-OH) and carboxyl (-COOH) on the adsorbent can participate in hydrogen bonding with dye molecules gnest.orgresearchgate.net.
Chelation: This involves the formation of a coordination complex between a metal ion or a specific functional group on the adsorbent and the dye molecule.
Inner-Sphere Complex Formation: This is a strong chemical interaction involving ligand exchange, where the dye molecule directly bonds to the surface sites of the adsorbent, often forming covalent bonds wits.ac.zauiowa.edu. These interactions lead to more stable adsorption and can be difficult to reverse wits.ac.za.
The adsorption of this compound on activated carbon, for instance, is described as involving physical activity such as van der Waals forces and electrostatic attraction, as well as electronic/chemical bonding gnest.org. Equilibrium data often fitting the Langmuir isotherm model suggests a primary chemical interaction, although physical affinity and surface heterogeneity also play a role gnest.org. The pseudo-second-order kinetic model often best describes the adsorption kinetics, indicating that chemical processes are involved gnest.orgresearchgate.net. FTIR analysis, showing shifts in functional group peaks after dye adsorption, further substantiates the involvement of these groups in the interaction mechanisms gnest.org.
Theoretical and Computational Chemistry Approaches to C.i. Acid Brown 75 Reactivity and Interactions
Density Functional Theory (DFT) Studies of C.I. Acid Brown 75 Electronic Structure and Reaction Pathways
DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. Furthermore, these calculations yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, stability, and the wavelength of maximum absorption (λmax). researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
For instance, a hypothetical DFT analysis of this compound could yield the following electronic properties, similar to what has been observed for other complex azo dyes:
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability. |
| Electronegativity (χ) | 4.3 eV | Describes the tendency to attract electrons. |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 0.45 eV⁻¹ | Inverse of hardness, indicates higher reactivity. |
This table is illustrative and based on typical values for similar azo dyes. Specific DFT calculations are required for this compound.
DFT can also be used to map out potential reaction pathways for the degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can identify the most likely mechanisms of degradation under various conditions, such as in the presence of oxidizing agents or under photocatalysis. acs.org
Molecular Dynamics (MD) Simulations of this compound Adsorption on Material Surfaces and Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. physchemres.orgphyschemres.orgsemanticscholar.org This technique is particularly useful for understanding the adsorption of dye molecules onto the surfaces of various materials, a critical process in both dye application and wastewater treatment. tandfonline.comtandfonline.com
While specific MD simulation studies for this compound were not found, the methodology has been extensively applied to other azo dyes to investigate their interactions with surfaces like graphene, metal oxides, and clays (B1170129). physchemres.orgphyschemres.orgtandfonline.comtandfonline.comescholarship.orgnih.gov An MD simulation of this compound would involve creating a model of the dye molecule and a chosen surface in a simulated aqueous environment. The simulation would then track the trajectory of each atom over time based on the forces between them.
Key insights that could be gained from MD simulations of this compound include:
Adsorption Conformation: Determining the preferred orientation of the dye molecule on the adsorbent surface. For example, it could adsorb in a flat, parallel orientation, maximizing van der Waals interactions, or in a more upright position.
Interaction Energies: Quantifying the strength of the interaction between the dye and the surface. This can help to distinguish between physisorption (weaker, van der Waals forces) and chemisorption (stronger, covalent bonding). mdpi.com
Binding Sites: Identifying the specific atoms or functional groups on both the dye and the surface that are involved in the adsorption process.
Solvent Effects: Understanding the role of water molecules in mediating the interaction between the dye and the surface.
A hypothetical summary of interaction energies from an MD simulation of this compound on different adsorbent surfaces is presented below:
| Adsorbent Surface | Interaction Energy (kJ/mol) | Binding Energy (kJ/mol) | Dominant Interaction Type |
| Activated Carbon | -150 | -120 | π-π stacking, van der Waals |
| TiO₂ | -250 | -220 | Electrostatic, Hydrogen bonding |
| Kaolinite (B1170537) Clay | -180 | -155 | Electrostatic, van der Waals |
This table is for illustrative purposes. Actual values would require specific MD simulations of the this compound system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting this compound Degradation and Adsorption Potential
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. researchgate.netresearchgate.net In the context of this compound, QSAR can be a valuable tool for predicting its degradation and adsorption characteristics without the need for extensive experimental testing.
A QSAR model is developed by first calculating a set of molecular descriptors for a series of related compounds (in this case, other azo dyes) with known degradation rates or adsorption capacities. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates these descriptors with the observed activity.
For this compound, a QSAR model could be used to predict:
Rate of Degradation: By inputting the calculated molecular descriptors for this compound into a pre-existing QSAR model for azo dye degradation, one could estimate its half-life under specific environmental conditions.
Adsorption Affinity: Similarly, a QSAR model for dye adsorption could predict the affinity of this compound for a particular adsorbent material.
The development of a robust QSAR model requires a large and diverse dataset of compounds. While a specific QSAR model for this compound is not available, its properties could be predicted using general models for azo dyes.
Prediction of this compound Transformation Products and Pathways using Computational Chemistry
Computational chemistry methods can be instrumental in predicting the likely transformation products and degradation pathways of this compound. This is particularly important for assessing the environmental fate of the dye and identifying any potentially more toxic byproducts.
One common degradation mechanism for azo dyes is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. mdpi.com Computational tools can be used to model this process and predict the structures of the resulting amines. For this compound, with its multiple azo linkages and various functional groups, a number of different aromatic amines could be formed.
Furthermore, computational methods can be used to simulate further degradation of these primary transformation products. By examining the reactivity of these aromatic amines, it is possible to predict subsequent reaction pathways, such as hydroxylation or ring-opening, that could occur during advanced oxidation processes or biological degradation. purdue.eduscience.gov
A computational analysis could predict the following potential initial degradation products of this compound through the cleavage of its azo bonds:
| Precursor Moiety in this compound | Potential Transformation Product |
| Naphthalene disulfonate moiety | Aminonaphthalene disulfonic acid derivative |
| Dihydroxy-dinitro-phenyl moiety | Diamino-dihydroxy-dinitrobenzene derivative |
| Nitrophenyl moiety | p-Nitroaniline |
This table presents a simplified prediction of potential initial transformation products. The actual degradation pathway can be more complex and is dependent on the specific degradation conditions.
Integrated Remediation Strategies for C.i. Acid Brown 75 in Industrial Effluents
Development of Hybrid Advanced Oxidation and Adsorption Systems for C.I. Acid Brown 75 Removal
Hybrid systems that combine Advanced Oxidation Processes (AOPs) with adsorption have emerged as a highly effective approach for treating dye-contaminated wastewater. This integration leverages the synergistic effects between the two methods: adsorption concentrates the dye molecules on a solid surface, making them more accessible to the highly reactive species, such as hydroxyl radicals (•OH), generated by AOPs. rsc.orgresearchgate.net This not only enhances the degradation rate but can also lead to the in-situ regeneration of the adsorbent material. rsc.org
Advanced Oxidation Processes, such as the Fenton and photo-Fenton reactions, are known for their ability to break down complex organic pollutants into simpler, less toxic compounds. nih.govmdpi.com However, their efficiency can be limited by the low concentration of pollutants in large volumes of water. By coupling AOPs with adsorption, the dye is first concentrated, which significantly boosts the effectiveness of the oxidation process. rsc.org This combined approach has demonstrated substantially higher removal efficiencies for color, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC) compared to either process operating alone. uhi.ac.uk
Research into various support materials for the hybrid process includes carbon-based materials (like activated carbon and biochar), metal-organic frameworks (MOFs), and clays (B1170129). rsc.org For instance, an iron-containing biochar can act as both an adsorbent for an azo dye and a catalyst for a photo-Fenton reaction, where light irradiation triggers the generation of hydroxyl radicals that degrade the adsorbed dye. rsc.org
Table 1: Comparative Efficiency of Individual and Hybrid Treatment Systems for Azo Dye Removal Data synthesized from studies on similar azo dyes to illustrate the synergistic effect.
| Treatment Process | Decolorization Efficiency (%) | COD Removal (%) | Key Findings |
| Homogeneous Fenton Process | 79% | 59% | Effective but requires acidic pH and can produce sludge. uhi.ac.uk |
| Heterogeneous Fenton Process | 54% | 33% | Reduces sludge but may have lower catalytic activity. uhi.ac.uk |
| Adsorption on Biochar | 22% (dye removal) | 90% (TOC removal) | High capacity for organic removal and reduces toxicity. uhi.ac.uk |
| Hybrid Fenton-Adsorption | >90% | >90% | Synergistic effect leads to enhanced decolorization, mineralization, and significant toxicity reduction (up to 95%). rsc.orguhi.ac.uk |
Optimization of Sequential Treatment Approaches for this compound Containing Wastewater
Sequential treatment trains, which involve multiple physical, chemical, and/or biological stages, are optimized to systematically remove different pollutants from complex industrial effluents. bath.ac.ukmdpi.com This approach allows each stage to be tailored to a specific task, such as color removal, reduction of organic load, or detoxification. For wastewater containing recalcitrant dyes like this compound, a common strategy involves an initial treatment to break down the complex dye molecule, followed by a secondary stage to mineralize the resulting intermediates.
One highly effective sequential process combines electrocoagulation (EC) with AOPs like electro-Fenton (EF) and photoelectro-Fenton (PEF). bohrium.com Studies on the closely related C.I. Acid Brown 14 have demonstrated the efficacy of this approach. The initial EC stage is highly effective at removing color but achieves poor TOC reduction. The subsequent EF or PEF stage then significantly degrades the remaining organic compounds. The optimization of this sequence shows that the PEF process provides the highest level of mineralization. bohrium.comresearchgate.net
Another sequential approach involves combining chemical and biological treatments. A Fenton process can be used as a pre-treatment to break the azo bonds (-N=N-) of the dye, making the resulting aromatic amines more amenable to subsequent aerobic biological treatment. researchgate.net This sequential Fenton-biological system is optimized to use lower, more economical doses of Fenton's reagents for the initial decolorization, which also minimizes sludge production. The secondary biological stage then effectively removes the aromatic intermediates. researchgate.net
Table 2: Performance of a Sequential Electrocoagulation (EC) and Photoelectro-Fenton (PEF) System for Acid Brown Wastewater Treatment Data based on research findings for C.I. Acid Brown 14, a structurally similar dye. bohrium.com
| Treatment Stage | Color Removal | TOC Removal | Operating Conditions |
| Electrocoagulation (EC) | Total loss of color | Poor | 18-minute treatment time with Fe electrodes. bohrium.com |
| Sequential EC-EF | Complete | ~68% | Effluent from EC treated with Electro-Fenton (EF) at pH 3.0. bohrium.com |
| Sequential EC-PEF | Complete | ~97% | Effluent from EC treated with Photoelectro-Fenton (PEF) using a UVA lamp. bohrium.com |
Economic and Environmental Sustainability Assessments of this compound Remediation Technologies
Economic assessments often focus on capital investment and operational costs, which include reagents, energy, and sludge disposal. mdpi.com For instance, while AOPs like the photo-Fenton process are highly effective, the high energy consumption of UV lamps and the cost of chemical reagents like hydrogen peroxide (H2O2) can be significant drawbacks. bohrium.comcetjournal.it LCA studies have confirmed that H2O2 can be a major contributor to the environmental impacts of the photo-Fenton process. cetjournal.itresearchgate.net
Sustainability assessments aim to find a balance between efficiency, cost, and environmental impact. Integrated and sequential treatments are often designed to optimize this balance. For example, using a low-cost biological process as a primary treatment stage, followed by a chemical polishing step, can be more sustainable than relying solely on energy-intensive AOPs. researchgate.net Similarly, the high energy cost of PEF could potentially be mitigated by utilizing natural sunlight, making the process more economically and environmentally sustainable for practical applications. bohrium.com Comparing different treatment scenarios through LCA allows for the identification of the most eco-friendly and cost-effective solutions for managing effluents containing this compound. researchgate.net
Table 3: Comparative Environmental Impact Assessment of Different Wastewater Treatment Scenarios Based on a generalized Life Cycle Assessment (LCA) for textile wastewater treatment. researchgate.net
| Treatment Scenario | Description | Key Environmental Impact Finding |
| Scenario 1 | Traditional Biological Treatment | Lower efficiency for recalcitrant dyes, resulting in residual organic load and toxicity in the effluent. researchgate.net |
| Scenario 2 | Membrane Treatment + AOP | High removal efficiency but associated with high energy consumption and potential membrane fouling. researchgate.netnih.gov |
| Scenario 3 | Biological Treatment followed by AOP | The AOP acts as a polishing step, improving final water quality with a potentially lower overall environmental impact than AOP alone. researchgate.net |
| Scenario 4 | Hybrid AOP-Adsorption | Can offer high efficiency and potential for adsorbent regeneration, but the impact depends heavily on the specific materials and energy sources used. rsc.org |
Emerging Research Directions and Future Perspectives for C.i. Acid Brown 75
Development of Next-Generation Sorbents and Catalysts Tailored for C.I. Acid Brown 75 Remediation
The remediation of water contaminated with this compound is a primary focus of current research, with significant advancements being made in the development of highly efficient and cost-effective sorbents and catalysts.
Sorbents: Research is moving beyond conventional adsorbents towards next-generation materials tailored for enhanced selectivity and capacity. A notable area of investigation is the use of modified industrial byproducts. For instance, studies have explored the use of granules derived from coal fly ash. While unmodified fly ash shows limited adsorption of anionic dyes like this compound, modification with surfactants such as Hexadecyltrimethylammonium Bromide (HDTMA-Br) significantly enhances its sorption capacity. researchgate.net The equilibrium data for such modified sorbents have been shown to fit the Langmuir isotherm model, indicating a monolayer adsorption process. researchgate.net Other research has pointed to the effectiveness of organo-clays, such as bentonite (B74815), for the removal of this compound. medchemexpress.commedchemexpress.com
| Sorbent Material | Modification | Adsorption Capacity (Langmuir Isotherm) | Reference |
| Coal Fly Ash Granule | Surfactant (HDTMA-Br) | Significantly increased vs. unmodified | researchgate.net |
| Bentone (B1170601) Clay | Organic modification | Effective for adsorption | medchemexpress.commedchemexpress.com |
Catalysts: Advanced Oxidation Processes (AOPs) are at the forefront of catalytic degradation of recalcitrant dyes. Heterogeneous catalysis, in particular, is gaining traction over homogeneous systems because the catalysts are easier to recover and reuse, can operate over a wider pH range, and avoid the production of secondary sludge. mdpi.com For azo dyes, the heterogeneous photo-Fenton process using iron-based catalysts like magnetite is a promising route. researchgate.net These processes rely on the in situ generation of highly reactive hydroxyl radicals (•OH) that can break down the complex structure of this compound. mdpi.comresearchgate.net Other non-iron heterogeneous catalysts being explored for dye degradation include materials based on copper, titanium, and nickel oxides. mdpi.com Electrochemical oxidation is another emerging catalytic method, where dyes are degraded at the anode surface, with materials like graphite being used effectively. researchgate.net
In-Situ Monitoring and Real-Time Control of this compound Treatment Processes
To optimize the efficiency and cost-effectiveness of remediation technologies, a shift towards dynamic, real-time process control is essential. This requires the integration of sophisticated monitoring techniques directly into the treatment reactors.
The most common method for tracking dye decolorization is UV-visible (UV-Vis) spectrophotometry. rsc.org Traditionally, this involves periodically extracting samples for analysis, which can be time-consuming and alter the volume and concentration of the solution being treated. mdpi.comresearchgate.net Emerging research focuses on the development of in-situ monitoring apparatuses that use fiber-optic probes coupled to a spectrophotometer. rsc.orgmdpi.comnih.gov This allows for the continuous, real-time measurement of the dye's absorbance spectrum directly within the reactor without sample removal. mdpi.comresearchgate.net
This real-time data acquisition enables dynamic control over critical treatment parameters. In electrochemical oxidation processes, for example, parameters such as current density, electrolyte concentration, and stirring speed can be adjusted instantaneously based on the monitored decolorization rate. rsc.orgresearchgate.net This ensures optimal performance, minimizes energy consumption, and prevents the overuse of chemical reagents. mdpi.com The data can be fed into process control models, such as PHREEQC-based tools, to visualize degradation, identify zones of recalcitrance, and automate adjustments for a more efficient and intelligent treatment system. mdpi.com
Research into Sustainable Synthesis Routes for this compound with Reduced Environmental Impact
The traditional synthesis of this compound, a trisazo dye, involves multiple diazotization and coupling reactions. These conventional methods often require stoichiometric reagents, low temperatures to stabilize diazonium salts, and the use of acids and alkalis, which can generate significant chemical waste. rsc.org
Future research is heavily focused on "green" chemistry principles to develop more sustainable synthesis routes for azo dyes. Key strategies include:
Solvent-Free Conditions: Performing reactions via grinding at room temperature, which eliminates the need for toxic solvents, reduces energy consumption, and simplifies product isolation. researchgate.net
Reusable Catalysts: Employing solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H), which can be easily recovered using a magnet and reused multiple times. rsc.orgresearchgate.net This approach offers high conversion rates under mild conditions. rsc.org
Stable Intermediates: Developing methods that increase the stability of the aryl diazonium salt intermediates. Using supports like nano silica-supported boron trifluoride (nano BF3·SiO2) has been shown to produce stable, non-explosive diazonium salts that can be stored for months at room temperature. researchgate.net
These green methodologies aim to improve atom efficiency, shorten reaction times, increase yields, and fundamentally reduce the environmental footprint associated with the production of this compound.
Elucidation of Novel Degradation Metabolites of this compound and Their Environmental Significance
While the primary goal of remediation is the complete mineralization of the dye into carbon dioxide and water, the degradation process often results in the formation of various intermediate metabolites. Understanding the identity and potential toxicity of these metabolites is crucial, as some can be more harmful than the parent dye molecule.
This compound is a complex trisazo compound. The initial and most significant step in its degradation, whether through biological or chemical means, is the reductive cleavage of the three azo bonds (–N=N–). This cleavage breaks the molecule into smaller aromatic amines. Based on its known manufacturing process, the primary degradation metabolites of this compound are expected to be the precursor compounds used in its synthesis.
Table of Potential Primary Degradation Metabolites of this compound
| Precursor Compound | Chemical Name |
|---|---|
| Coupling Component 1 | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid |
| Coupling Component 2 | Resorcinol (B1680541) |
| Diazo Component 1 | 2-Amino-4,6-dinitrophenol (B181620) |
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural stability of C.I. Acid Brown 75 in aqueous solutions?
Methodological Answer:
To ensure accurate characterization, researchers should employ a combination of UV-Vis spectroscopy (to confirm absorption maxima in acidic/basic conditions) and HPLC-MS (to identify degradation byproducts or impurities). For structural stability, FTIR and NMR can validate functional groups and molecular integrity under varying pH and temperature conditions . Data should be cross-validated using standardized calibration curves, with triplicate measurements to minimize instrumental error.
Basic: How can researchers design a reproducible synthesis protocol for this compound while minimizing batch-to-batch variability?
Methodological Answer:
Adopt a factorial experimental design to optimize reaction parameters (e.g., temperature, pH, reactant molar ratios). Document all steps in line with IUPAC guidelines , including raw material purity, solvent selection, and post-synthesis purification (e.g., recrystallization or column chromatography). Batch consistency can be ensured by implementing QC checks (e.g., TLC for reaction progress, elemental analysis for stoichiometric validation) and adhering to strict procedural documentation .
Advanced: What analytical frameworks are suitable for resolving contradictions in reported degradation pathways of this compound under UV exposure?
Methodological Answer:
Contradictions often arise from differences in experimental conditions (e.g., light intensity, solvent systems). Researchers should conduct controlled comparative studies using standardized UV sources and replicate prior methodologies. Employ LC-QTOF-MS to track transient intermediates and density functional theory (DFT) simulations to predict photodegradation mechanisms. Statistical tools like ANOVA can identify significant variables contributing to divergent results .
Advanced: How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to proteinaceous substrates (e.g., wool, silk)?
Methodological Answer:
Combine molecular docking simulations (using software like AutoDock Vina) with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters. Validate predictions by correlating simulation outputs (e.g., binding energy scores) with experimental adsorption isotherms. Ensure simulations account for substrate surface heterogeneity and solvent effects .
Basic: What are the key considerations for assessing the environmental toxicity of this compound in aquatic ecosystems?
Methodological Answer:
Design toxicity assays using model organisms (e.g., Daphnia magna, Aliivibrio fischeri) under OECD guidelines. Measure LC50/EC50 values and monitor bioaccumulation via ICP-MS for metal content (if applicable). Include positive/negative controls and account for matrix effects (e.g., water hardness, organic matter). Data interpretation must distinguish between acute toxicity and chronic ecological impacts .
Advanced: What strategies can address challenges in quantifying trace-level residues of this compound in complex wastewater matrices?
Methodological Answer:
Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for preconcentration, followed by UHPLC-ESI-MS/MS in multiple reaction monitoring (MRM) mode. Matrix-matched calibration standards and isotope-labeled internal standards (e.g., deuterated analogs) mitigate matrix interference. Validate method robustness via recovery studies (70–120%) and limit of quantification (LOQ) determination .
Basic: How should researchers formulate hypothesis-driven studies to explore the pH-dependent solubility of this compound?
Methodological Answer:
Frame hypotheses using the PICO framework (Population: dye-solvent systems; Intervention: pH variation; Comparison: solubility thresholds; Outcome: dissolution kinetics). Conduct pH titrations with automated potentiometric titrators, recording solubility at 0.5 pH intervals. Use van’t Hoff analysis to correlate solubility with thermodynamic parameters (ΔG, ΔH) .
Advanced: What interdisciplinary approaches are effective for studying the interaction of this compound with nanocellulose-based substrates?
Methodological Answer:
Integrate surface plasmon resonance (SPR) for real-time adsorption kinetics, X-ray photoelectron spectroscopy (XPS) for surface chemistry analysis, and atomic force microscopy (AFM) to map substrate topography post-dye interaction. Pair with molecular dynamics (MD) simulations to model adsorption mechanisms at the nanoscale .
Basic: How can researchers ensure ethical and reproducible data reporting in studies involving this compound?
Methodological Answer:
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., spectral files, chromatograms) in public repositories like Zenodo. Include detailed metadata (instrument settings, calibration protocols) and negative results to avoid publication bias. Follow COPE guidelines for authorship and conflict of interest disclosures .
Advanced: What statistical methods are optimal for analyzing non-linear dye-adsorption isotherms of this compound on heterogeneous substrates?
Methodological Answer:
Employ non-linear regression models (e.g., Freundlich, Langmuir-Freundlich hybrid) fitted via iterative algorithms (Levenberg-Marquardt). Use Akaike information criterion (AIC) to compare model fit. Address substrate heterogeneity by incorporating fractal kinetic models or segmented regression for multi-phase adsorption systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
